molecular formula C12H14N2O4 B2737301 3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione CAS No. 1909312-85-1

3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione

Cat. No.: B2737301
CAS No.: 1909312-85-1
M. Wt: 250.254
InChI Key: XQADIAPCRULXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione is a complex organic compound with the molecular formula C12H14N2O4 and a molecular weight of 250.254 g/mol. This compound is characterized by its unique structure, which includes a piperidine ring fused with a cyclopentane ring and two oxo groups. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the oxo groups, leading to the formation of alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including anticancer and antiviral properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione include other piperidine derivatives and cyclopentane-fused compounds. Examples include:

  • 3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}pyrrolidine-2,6-dione
  • 3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}azepane-2,6-dione

Uniqueness

What sets this compound apart is its specific structural configuration, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-9-5-4-8(10(16)13-9)14-11(17)6-2-1-3-7(6)12(14)18/h6-8H,1-5H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQADIAPCRULXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C(=O)N(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.